molecular formula C10H14N2O2 B1401227 N'-Ethyl-hydrazinecarboxylic acid benzyl ester CAS No. 1354327-86-8

N'-Ethyl-hydrazinecarboxylic acid benzyl ester

Cat. No.: B1401227
CAS No.: 1354327-86-8
M. Wt: 194.23 g/mol
InChI Key: YZXNNBWRJCOVMN-UHFFFAOYSA-N
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Description

N’-Ethylhydrazinecarboxylic acid benzyl ester, also known as benzyl N-(ethylamino)carbamate, is a chemical compound with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Ethylhydrazinecarboxylic acid benzyl ester typically involves the esterification of hydrazinecarboxylic acid with benzyl alcohol in the presence of a dehydrating agent. One common method is the use of a benzyne-mediated esterification, where benzyne acts as a reactive intermediate to facilitate the nucleophilic addition of carboxylic acid to benzyl alcohol . This reaction can be carried out under mild conditions, often at room temperature, and yields the desired ester product with high selectivity.

Industrial Production Methods

In an industrial setting, the production of N’-Ethylhydrazinecarboxylic acid benzyl ester may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper complexes, can enhance the efficiency of the esterification process . Additionally, the reaction can be scaled up by employing solvent-free conditions or using environmentally friendly solvents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N’-Ethylhydrazinecarboxylic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

    Reduction: Reduction reactions can convert the ester group to an alcohol or amine.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the hydrazine group under basic or acidic conditions.

Major Products Formed

    Oxidation: Hydrazones, azines

    Reduction: Alcohols, amines

    Substitution: Various hydrazide derivatives

Scientific Research Applications

N’-Ethylhydrazinecarboxylic acid benzyl ester has diverse applications in scientific research:

    Organic Synthesis: The benzyloxycarbonyl (Cbz) group is a common protecting group in organic chemistry, used to temporarily mask the reactivity of the hydrazine group.

    Medicinal Chemistry: Hydrazide derivatives have been explored for their potential medicinal properties, including anti-microbial and anti-cancer activities.

    Nanomaterials: The compound can be used in the synthesis of nanomaterials for various applications, such as drug delivery and imaging.

Mechanism of Action

The mechanism of action of N’-Ethylhydrazinecarboxylic acid benzyl ester involves its interaction with molecular targets through its hydrazine functional group. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The benzyloxycarbonyl group can also play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • N-Ethylhydrazinecarboxylic acid methyl ester
  • N-Ethylhydrazinecarboxylic acid ethyl ester
  • N-Ethylhydrazinecarboxylic acid propyl ester

Uniqueness

N’-Ethylhydrazinecarboxylic acid benzyl ester is unique due to its benzyloxycarbonyl group, which provides additional stability and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

benzyl N-(ethylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-11-12-10(13)14-8-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXNNBWRJCOVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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